molecular formula C7H9ClN2O2S B13970774 3-chloro-N-ethylpyridine-2-sulfonamide

3-chloro-N-ethylpyridine-2-sulfonamide

Cat. No.: B13970774
M. Wt: 220.68 g/mol
InChI Key: RWPNBIQIVZWCCB-UHFFFAOYSA-N
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Description

3-Chloro-N-ethylpyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position, where the sulfonamide nitrogen is further substituted with an ethyl group. Sulfonamides are well-known for their diverse applications, including antimicrobial, antitumor, and polymer synthesis roles.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

3-chloro-N-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2H2,1H3

InChI Key

RWPNBIQIVZWCCB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions Optimization

Entry Solvent Additive Yield (%) of Sulfonamide
1 Ethyl acetate NH4I 20
6 1,2-Dichloroethane (DCE) NH4I 45
8 Toluene NH4I 55
11 Acetonitrile (CH3CN) NH4I 85
12 Acetonitrile (CH3CN) NH4I (25°C) Trace
13-17 CH3CN Various additives (NH4Cl, PhI(OAc)2, NaI, KI, I2) Trace to 62
  • Optimal conditions found: NH4I (0.2 mmol), sodium sulfinate (0.2 mmol), amine (0.3 mmol), in acetonitrile (2 mL) at 80°C for 12 hours under air.

Substrate Scope with Amines

Entry Amine Product Yield (%)
1 n-Propylamine 74
2 n-Butylamine 71
3 Iso-butylamine 70
4 Iso-propylamine 60
5 tert-Butylamine 45
6 Benzylamine 75
7-12 Secondary and cyclic amines (diethylamine, pyrrolidine, morpholine, etc.) 60-82
  • Both primary and secondary amines react efficiently, though steric hindrance (e.g., tert-butylamine) lowers yield.

Substrate Scope with Sodium Sulfinates

  • Sodium sulfinates with various substituents (electron-donating and withdrawing) at the para-position are tolerated.
  • Examples include methyl, chloro, nitro substituents, and 2-naphthyl sodium sulfinate, yielding sulfonamides in moderate to good yields (up to 68%).

Mechanistic Insights and Reaction Analysis

  • The NH4I-mediated reaction likely proceeds via in situ generation of reactive iodine species facilitating the coupling of sodium sulfinates with amines.
  • The method avoids toxic metal catalysts and harsh conditions, aligning with green chemistry principles.
  • The sulfonamide bond formation involves nucleophilic attack of the amine on an electrophilic sulfur center activated by iodine species.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Sulfonyl Chloride Route 3-chloropyridine-2-sulfonyl chloride, ethylamine, base or catalyst Controlled temperature, often inert atmosphere Established, direct sulfonamide formation Uses corrosive sulfonyl chlorides, requires careful handling
NH4I-Mediated Amination Sodium 3-chloropyridine-2-sulfinate, ethylamine, NH4I 80°C, acetonitrile, 12 h, air atmosphere Mild, environmentally friendly, broad substrate scope Requires preparation or availability of sodium sulfinate

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

3-chloro-N-ethylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups, substituents, and applications.

Comparison with 3-Chloro-N-Phenyl-Phthalimide

The compound 3-chloro-N-phenyl-phthalimide (Fig. 1) shares a 3-chloro substitution pattern and an N-aryl group but differs in its core structure and functional groups .

Structural and Functional Differences:
Feature 3-Chloro-N-Ethylpyridine-2-Sulfonamide 3-Chloro-N-Phenyl-Phthalimide
Core Structure Pyridine ring with sulfonamide Phthalimide (benzene fused to imide)
Substituent Ethyl group on sulfonamide nitrogen Phenyl group on imide nitrogen
Functional Group Sulfonamide (-SO₂NH-) Imide (-CONHCO-)
Chlorine Position 3-position on pyridine 3-position on phthalimide ring
Key Implications:

Reactivity :

  • The sulfonamide group in the pyridine derivative may confer hydrogen-bonding capacity and acidity, whereas the phthalimide’s imide group is less acidic but participates in polymerization reactions .
  • The ethyl substituent (vs. phenyl) likely increases hydrophobicity but reduces steric hindrance compared to the bulkier phenyl group.

Applications: 3-Chloro-N-phenyl-phthalimide is utilized in synthesizing polyimide monomers, critical for high-performance polymers in electronics and aerospace .

Comparison with Other Sulfonamide Derivatives

Pyridine sulfonamides generally exhibit enhanced metabolic stability compared to benzene-based analogs due to the electron-withdrawing pyridine ring.

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